2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol is an organic compound characterized by its unique molecular structure, which includes a dioxolane ring and a hydroxyl group. The compound's molecular formula is , and it has a molecular weight of approximately 150.21 g/mol. This compound falls under the category of alcohols, specifically those containing cyclic ethers due to the presence of the dioxolane moiety.
The compound can be synthesized through various methods, often involving the reaction of 2-methyl-1,3-dioxolane with other reagents under controlled conditions. It is used in both academic research and industrial applications, particularly in organic synthesis and as a reagent in biochemical studies.
2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol is classified as an alcohol and a cyclic ether. Its structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol typically involves several key steps:
One common method for synthesizing this compound includes the use of nucleophilic substitution reactions where the dioxolane acts as a leaving group. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity. Continuous flow reactors may also be utilized in industrial settings to improve efficiency.
The molecular structure of 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol features:
The structural representation can be described using various chemical notation systems:
InChI=1S/C7H14O3/c1-7(3-2-4-8)9-5-6-10-7/h8H,2-6H2,1H3CC1(OCCO1)CCCOThese notations provide insight into the connectivity and functional groups present within the molecule.
2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol can undergo several types of chemical reactions:
The reactivity of this compound is largely influenced by its functional groups and cyclic structure, which can stabilize certain intermediates during these reactions.
The mechanism by which 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol interacts with biological systems involves:
These interactions can modulate biochemical pathways, influencing processes such as enzyme activity and substrate binding.
The physical properties of 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol include:
Chemical properties include:
Relevant data indicate that the compound's reactivity profile makes it suitable for various synthetic applications.
The applications of 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol are diverse:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6